Flavofungin
CAS No.: 11006-22-7
Cat. No.: VC20956066
Molecular Formula: C37H60O10
Molecular Weight: 664.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 11006-22-7 |
|---|---|
| Molecular Formula | C37H60O10 |
| Molecular Weight | 664.9 g/mol |
| IUPAC Name | (3E,5E,7E,9E,11E,29E)-32-butan-2-yl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one |
| Standard InChI | InChI=1S/C37H60O10/c1-5-25(2)37-26(3)17-18-28(38)19-29(39)20-30(40)21-31(41)22-32(42)23-33(43)24-35(45)27(4)34(44)15-13-11-9-7-6-8-10-12-14-16-36(46)47-37/h6-14,16-18,25-35,37-45H,5,15,19-24H2,1-4H3/b8-6+,9-7+,12-10+,13-11+,16-14+,18-17+ |
| Standard InChI Key | JJEXXRLQYFLSMX-LREHYBSCSA-N |
| Isomeric SMILES | CCC(C)C1C(/C=C/C(CC(CC(CC(CC(CC(CC(C(C(C/C=C/C=C/C=C/C=C/C=C/C(=O)O1)O)C)O)O)O)O)O)O)O)C |
| SMILES | CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)C |
| Canonical SMILES | CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)C |
Introduction
Chemical Properties and Structure
Flavofungin (CAS No. 123166-68-7) is a 32-membered polyene-polyol macrolide lactone with a molecular formula of C37H60O10 and a molecular weight of 664.871 g/mol. The IUPAC name for this compound is (3E,5E,7E,9E,11E,29E)-32-butan-2-yl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one. The basic structure contains a conjugated chain of five unsubstituted double bonds connected to a polyol fragment with eight hydroxy groups in alternating positions .
The compound appears as a crystalline substance, with some variants described as yellow amorphous powder . The structural characteristics of flavofungin are summarized in the table below:
Historical Background and Discovery
Flavofungin was first isolated and characterized in 1958 by Uri and Békési from a Streptomyces strain discovered in desert sand samples . This actinomycete was subsequently named Streptomyces flavofungini due to its ability to produce the antifungal compound flavofungin . The name "flavofungin" was derived from its yellowish color ("flavo-") and its antifungal properties ("-fungin") .
The initial discovery occurred during a systematic study of actinomycetes that demonstrated antagonistic activity against fungi pathogenic to humans, particularly Cryptococcus neoformans and Trichophyton mentagrophytes . The researchers identified a natural stable variant (SA-IX/3) of the original Streptomyces strain that produced increased quantities of the antifungal agent and decreased amounts of an antibacterial compound also produced by the strain .
Interestingly, this same Streptomyces strain was also found to produce another antibiotic named desertomycin, which was later isolated and characterized by Uri, Bognár, Békési, and colleagues in a separate study . This illustrates the common phenomenon of Streptomyces species producing multiple bioactive secondary metabolites.
Biosynthesis and Production
Flavofungin is biosynthesized by various Streptomyces species, with the original producer being Streptomyces flavofungini . More recently, flavofungin variants have been isolated from mangrove-derived Streptomyces sp. ZQ4BG . The compound is primarily isolated from the mycelium and fermentation fluid of these actinomycetes .
The biosynthesis of flavofungin follows the typical polyketide synthesis pathway common to many macrolide antibiotics. Based on the research findings, it appears that all flavofungin variants produced by Streptomyces sp. ZQ4BG might share the same biosynthetic pathway .
A hypothetical mechanism for the formation of newer flavofungin variants (III-IX) from the original compounds (I and II) has been proposed. This involves:
-
Enzymatic epoxidation of the double bond at C-10 and C-11
-
Hydrolysis of these epoxides to give corresponding 10,11-dihydroxylated compounds
-
Cyclization at C-10 and C-13 (for flavofungins IV-VIII) or C-10 and C-15 (for flavofungin IX)
This biosynthetic relationship between the different flavofungin variants demonstrates the metabolic versatility of the producing organisms and provides insights into the structural diversity of these compounds.
Structural Variants of Flavofungin
Since the original discovery of flavofungin, several structural variants have been identified and characterized. These are designated as flavofungins I through IX, with flavofungins I and II being the originally identified compounds . Recent research, particularly on mangrove-derived Streptomyces, has revealed additional novel variants with unique structural features .
The structural variants of flavofungin can be categorized as follows:
-
Flavofungins I and II: The original 32-membered polyene-polyol macrolides with a conjugated chain of five unsubstituted double bonds connected to a polyol fragment with eight hydroxy groups in alternating positions .
-
Flavofungin III: An analogue of flavofungin I with two hydroxy groups substituted at C-10 and C-11 .
-
Flavofungins IV-VIII: Rare 32-membered polyene-polyol macrolides characterized by the presence of a tetrahydrofuran (THF) ring between C-10 and C-13 .
-
Flavofungin IX: A unique variant representing the first example of this type of macrolide with an oxepane ring between C-10 and C-15 .
These structural variants differ primarily in their oxygenation patterns and the presence of various cyclic structures within the macrolide framework. The newer variants (III-IX) contain only four unsubstituted conjugated double bonds, compared to the five present in flavofungins I and II, and feature more oxygenated moieties .
Biological Activities
Antifungal Activity
Flavofungin was initially recognized for its potent antifungal properties, which remain its most well-documented biological activity . The compound demonstrates significant inhibitory effects against various fungi, including pathogenic species that affect humans .
Studies have shown that flavofungins I and II exhibit antifungal and antiviral activities . The mechanism of action likely involves interaction with fungal cell membranes, similar to other polyene antibiotics like nystatin and amphotericin B, which bind to ergosterol in fungal membranes leading to membrane disruption and cell death .
The antifungal spectrum of flavofungin extends to various clinically relevant fungal pathogens, making it a compound of interest for potential therapeutic applications in treating fungal infections.
Anti-Glioma Activity
Recent investigations have revealed that flavofungin and its derivatives possess anti-glioma activity, making them potential candidates for development as anti-cancer agents . Specifically, flavofungin II and a related compound, spectinabilin, have shown selective inhibitory effects against glioma cells .
These compounds demonstrate favorable selectivity indices when tested against normal astrocytes compared to glioma cells. The selectivity index (SI = IC50normal cells/IC50cancer cells) ranges from 4.6-16.5 for flavofungin II and 3.4-13.3 for spectinabilin when tested on normal astrocytes, indicating a preferential toxicity toward cancer cells versus normal brain cells .
This anti-glioma activity represents a promising avenue for further research, especially considering the limited treatment options currently available for gliomas, which remain among the most common and deadly malignant brain tumors .
Research Developments
Synthetic Studies and Chemical Analysis
Recent research on flavofungin has focused on its chemical properties and potential applications in organic synthesis. Studies have explored the Diels-Alder reactions of flavofungin, aiming to enhance understanding of its chemical reactivity and potential applications in organic synthesis.
The structural elucidation of flavofungin variants has employed sophisticated analytical techniques, including:
-
High-resolution electrospray ionization mass spectrometry (HRESIMS)
-
Extensive nuclear magnetic resonance (NMR) spectroscopic analyses
-
NOE (Nuclear Overhauser Effect) experiments
-
Chemical reactions including the preparation of acetonide derivatives and Mosher esters
These analytical approaches have enabled the determination of the precise structures of the various flavofungin variants, including their stereochemical configurations, which is essential for understanding their structure-activity relationships.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on flavofungin and related compounds have provided insights into the structural features responsible for their biological activities. These studies suggest that the polyene chain and the arrangement of hydroxyl groups in the macrolide ring are critical for antifungal activity .
For anti-glioma activity, the presence of specific structural elements appears to be important, as evidenced by the varying degrees of activity observed among different flavofungin variants . Flavofungin II, in particular, has shown promising anti-glioma properties, suggesting that its specific structural features contribute to this activity .
Further SAR studies are needed to identify the precise structural determinants of biological activity and to guide the development of more potent and selective derivatives for potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume